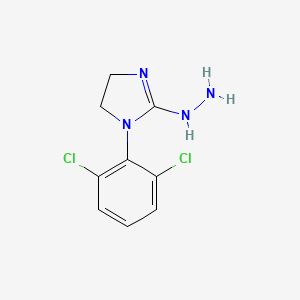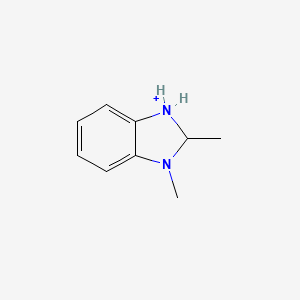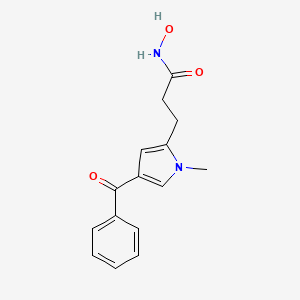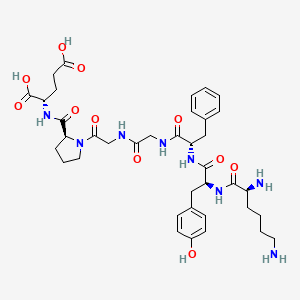![molecular formula C16H16N4O B12532154 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-76-5](/img/structure/B12532154.png)
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a tetrazole moiety. The presence of the tetrazole ring imparts significant chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, 4-(3-phenylpropoxy)benzaldehyde. This is achieved through the reaction of 4-hydroxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide (NaN3) and a suitable catalyst, such as zinc oxide (ZnO), in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2H-tetrazole: Shares the tetrazole ring but lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.
4-(3-Phenylpropoxy)benzaldehyde: An intermediate in the synthesis of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole, with distinct chemical behavior due to the absence of the tetrazole ring.
Uniqueness
This compound is unique due to the combination of the phenylpropoxy group and the tetrazole ring, which imparts specific chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Propiedades
Número CAS |
651769-76-5 |
|---|---|
Fórmula molecular |
C16H16N4O |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C16H16N4O/c1-2-5-13(6-3-1)7-4-12-21-15-10-8-14(9-11-15)16-17-19-20-18-16/h1-3,5-6,8-11H,4,7,12H2,(H,17,18,19,20) |
Clave InChI |
OKFQWLKOGHFKHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)




![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)
![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)




![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
